2-Methyl-5-[(2R,5S)-2-methyl-5-(propan-2-yl)oxolan-2-yl]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-[(2R,5S)-2-methyl-5-(propan-2-yl)oxolan-2-yl]furan is a complex organic compound with the molecular formula C10H16O It is a derivative of furan, characterized by the presence of a methyl group and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(2R,5S)-2-methyl-5-(propan-2-yl)oxolan-2-yl]furan typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with a suitable oxolane precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of advanced catalytic systems and optimized reaction conditions is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[(2R,5S)-2-methyl-5-(propan-2-yl)oxolan-2-yl]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the furan ring.
Scientific Research Applications
2-Methyl-5-[(2R,5S)-2-methyl-5-(propan-2-yl)oxolan-2-yl]furan has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[(2R,5S)-2-methyl-5-(propan-2-yl)oxolan-2-yl]furan involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxolane ring and furan moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Linalool oxide: Shares a similar furan structure but differs in the presence of an alcohol group.
Anhydrolinalool oxide: Another related compound with structural similarities but distinct functional groups.
Dehydrolinalool oxide: Similar in structure but with variations in the oxidation state.
Uniqueness
2-Methyl-5-[(2R,5S)-2-methyl-5-(propan-2-yl)oxolan-2-yl]furan is unique due to its specific arrangement of the oxolane ring and furan moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
53093-96-2 |
---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-methyl-5-[(2R,5S)-2-methyl-5-propan-2-yloxolan-2-yl]furan |
InChI |
InChI=1S/C13H20O2/c1-9(2)11-7-8-13(4,15-11)12-6-5-10(3)14-12/h5-6,9,11H,7-8H2,1-4H3/t11-,13+/m0/s1 |
InChI Key |
OTCYDBRXABTHJM-WCQYABFASA-N |
Isomeric SMILES |
CC1=CC=C(O1)[C@]2(CC[C@H](O2)C(C)C)C |
Canonical SMILES |
CC1=CC=C(O1)C2(CCC(O2)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.